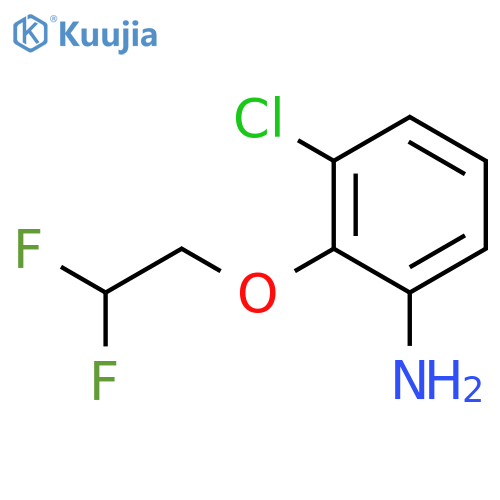

Cas no 1552773-85-9 (3-chloro-2-(2,2-difluoroethoxy)aniline)

1552773-85-9 structure

商品名:3-chloro-2-(2,2-difluoroethoxy)aniline

CAS番号:1552773-85-9

MF:C8H8ClF2NO

メガワット:207.605028152466

CID:4605671

3-chloro-2-(2,2-difluoroethoxy)aniline 化学的及び物理的性質

名前と識別子

-

- 3-chloro-2-(2,2-difluoroethoxy)aniline

-

- インチ: 1S/C8H8ClF2NO/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2

- InChIKey: YCFWATPGERLKQG-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=CC(Cl)=C1OCC(F)F

3-chloro-2-(2,2-difluoroethoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T776543-10mg |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-213712-5.0g |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 95% | 5.0g |

$2277.0 | 2023-02-22 | |

| TRC | T776543-100mg |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 100mg |

$ 295.00 | 2022-06-02 | ||

| Enamine | EN300-213712-0.1g |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 95% | 0.1g |

$272.0 | 2023-02-22 | |

| Aaron | AR01BC3M-2.5g |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 95% | 2.5g |

$2142.00 | 2025-02-09 | |

| A2B Chem LLC | AW07414-50mg |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 95% | 50mg |

$227.00 | 2024-04-20 | |

| A2B Chem LLC | AW07414-100mg |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 95% | 100mg |

$322.00 | 2024-04-20 | |

| Aaron | AR01BC3M-1g |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 95% | 1g |

$1105.00 | 2025-02-09 | |

| Aaron | AR01BC3M-10g |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 95% | 10g |

$4667.00 | 2023-12-15 | |

| 1PlusChem | 1P01BBVA-2.5g |

3-chloro-2-(2,2-difluoroethoxy)aniline |

1552773-85-9 | 95% | 2.5g |

$1965.00 | 2024-06-20 |

3-chloro-2-(2,2-difluoroethoxy)aniline 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1552773-85-9 (3-chloro-2-(2,2-difluoroethoxy)aniline) 関連製品

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬